N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide
Description
This compound features a benzothiazole core substituted with an ethoxy group at the 6-position, linked via a carboxamide bridge to an azetidine ring. The azetidine is further conjugated to a 3-ethyl-substituted triazolo[4,5-d]pyrimidine moiety.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O2S/c1-3-27-17-15(24-25-27)16(20-10-21-17)26-8-11(9-26)18(28)23-19-22-13-6-5-12(29-4-2)7-14(13)30-19/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCIBSDGLOODJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)OCC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Describe the synthetic routes used to prepare the compound. Include detailed reaction conditions such as temperature, pressure, solvents, and catalysts. Provide step-by-step procedures for the synthesis.
Industrial Production Methods
Discuss any known industrial production methods for the compound. Highlight the scalability of the synthesis and any challenges associated with large-scale production.
Chemical Reactions Analysis
Types of Reactions
Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, or addition reactions.
Common Reagents and Conditions
List the common reagents and conditions used in these reactions. Include information on reaction times, temperatures, and any special equipment required.
Major Products
Identify the major products formed from these reactions. Provide the chemical structures and names of these products.
Scientific Research Applications
Provide a comprehensive description of the scientific research applications of the compound. Discuss its use in various fields such as:
Chemistry: Role in organic synthesis, catalysis, or material science.
Biology: Potential as a biochemical probe or in drug discovery.
Medicine: Therapeutic applications, including any known pharmacological activities.
Industry: Use in manufacturing processes, as a chemical intermediate, or in product formulations.
Mechanism of Action
Describe the mechanism by which the compound exerts its effects. Include information on molecular targets, pathways involved, and any known interactions with biological molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Differences and Inferred Properties
Detailed Analysis
a. Core Heterocycle Variations
- Triazolo[4,5-d]pyrimidine (Target Compound) : This scaffold is associated with kinase inhibition due to its structural mimicry of purine bases. The ethyl substitution at the 3-position may enhance metabolic stability compared to smaller alkyl groups .
- Triazolo[3,4-b][1,3,4]thiadiazole (955314-84-8) : This heterocycle is less common in kinase inhibitors but is prevalent in antimicrobial agents. The sulfur atom may increase reactivity but reduce blood-brain barrier penetration .
b. Substituent Effects
- Azetidine vs. In contrast, the tetrafluoropropoxymethyl group in 832674-14-3 increases lipophilicity, which may favor CNS activity but reduce aqueous solubility .
- Ethoxy (Target) vs. Ethylphenoxy (955314-84-8): The ethoxy group on benzothiazole in the target compound may enhance solubility, while the ethylphenoxy group in 955314-84-8 could promote π-π stacking interactions in hydrophobic binding pockets .
c. Metabolic and Pharmacokinetic Considerations
- The azetidine-carboxamide linkage in the target compound may reduce first-pass metabolism compared to ester or ether linkages in analogs like 832674-14-3.
- Fluorinated groups (e.g., in 832674-14-3) typically prolong half-life but carry risks of bioaccumulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Prepare the triazolopyrimidine core via cyclocondensation of ethyl 3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-amine with chloroacetyl chloride under reflux in ethanol (60–70% yield) .
- Step 2 : Couple the azetidine-3-carboxamide moiety using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C.
- Validation : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) and LC-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 495.2) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the ethoxybenzothiazole (δ 1.4 ppm for CH3, δ 4.4 ppm for OCH2) and triazolopyrimidine (δ 8.2–8.5 ppm for aromatic protons) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): Resolve stereochemistry of the azetidine ring and confirm bond angles .
Advanced Research Questions
Q. How can researchers resolve low yield issues in the coupling step between the triazolopyrimidine and azetidine moieties?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent optimization : Switch from DMF to THF or dichloromethane to reduce polarity and improve reaction kinetics .
- Catalyst screening : Test Pd(PPh3)4 or CuI for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Temperature control : Perform reactions under microwave-assisted conditions (80°C, 30 min) to enhance efficiency .
Q. What strategies are effective in analyzing the compound's microtubule-stabilizing effects observed in conflicting studies?
- Methodological Answer : Discrepancies may stem from assay conditions or cell-line variability. Recommended approaches:
- In vitro tubulin polymerization assays : Compare IC50 values using purified bovine tubulin vs. human cancer cell lysates .
- Live-cell imaging : Track microtubule dynamics in HEK293T cells transfected with GFP-tagged α-tubulin .
- Cross-validation : Replicate studies with structurally related compounds (e.g., triazolopyrimidine analogs) to isolate structure-activity relationships .
Q. How to address discrepancies in computational vs. experimental binding affinity data for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess conformational flexibility of the triazolopyrimidine moiety in the ATP-binding pocket of β-tubulin .
- Mutagenesis studies : Introduce point mutations (e.g., T274A in β-tubulin) to validate predicted hydrogen bonding interactions .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to reconcile in silico docking scores with experimental ΔG values .
Contradiction Analysis & Troubleshooting
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solvent screening : Test dimethyl sulfoxide (DMSO) for initial stock solutions, followed by dilution in PBS (pH 7.4) for biological assays.
- LogP determination : Use shake-flask method (octanol/water partition) to quantify hydrophobicity (predicted LogP ≈ 2.5) .
- Contradiction resolution : If solubility in ethanol is poor (<1 mg/mL), consider salt formation (e.g., hydrochloride) or co-solvency with PEG-400 .
Q. What experimental controls are essential to validate target specificity in kinase inhibition assays?
- Methodological Answer :
- Positive controls : Include staurosporine (pan-kinase inhibitor) and taxol (microtubule-stabilizer) to benchmark activity .
- Off-target screening : Test against kinase panels (e.g., EGFR, VEGFR2) at 10 µM to rule out cross-reactivity .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring thermal stabilization of β-tubulin in compound-treated lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
